

A Technical Guide to GPR41-Mediated Leptin Secretion in Adipocytes

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Compound of Interest

Compound Name: GPR41 agonist-1

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Executive Summary

Leptin, an adipocyte-secreted hormone, is a critical regulator of energy homeostasis. Its production and secretion are tightly linked to the body's energy status, and dysregulation is associated with metabolic disorders, including obesity. Emerging evidence has identified the G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), as a key sensor in adipocytes that links gut microbiome metabolites to leptin secretion. GPR41 is activated by short-chain fatty acids (SCFAs), such as propionate and butyrate, which are fermentation products of dietary fiber by gut bacteria. This guide provides an in-depth examination of the molecular mechanisms underpinning GPR41 activation and the subsequent signaling cascade that leads to leptin secretion in adipocytes. It consolidates quantitative data, details established experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in metabolism and drug development.

GPR41: Expression and Ligand Activation

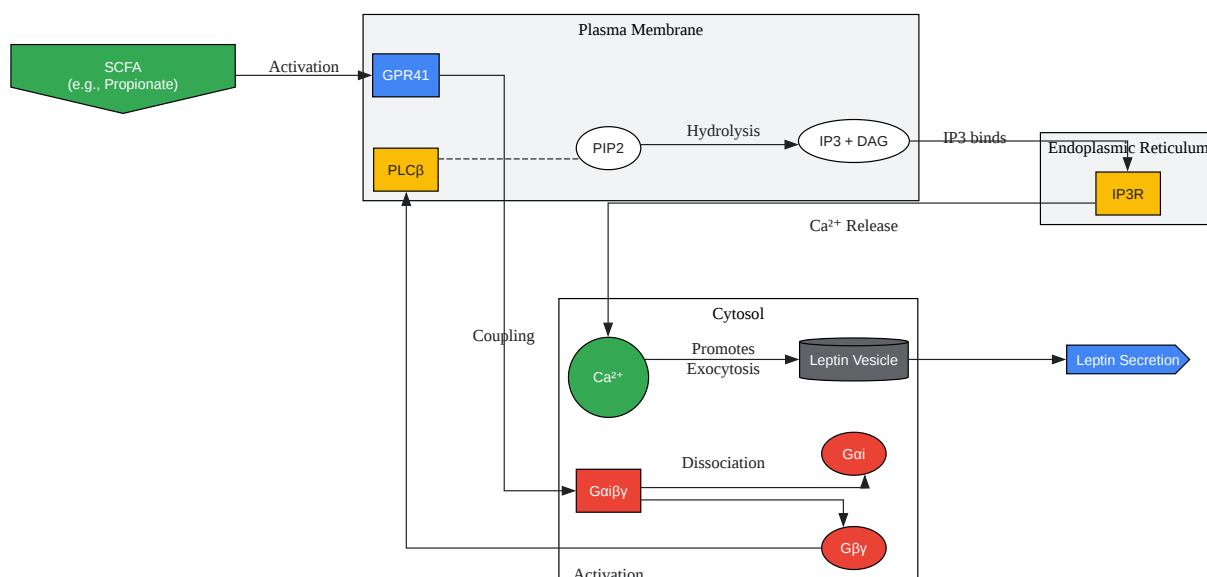
GPR41 is a Gi/o-coupled receptor activated by SCFAs, primarily those with 2 to 6 carbon atoms (C2-C6).[1][2] Its expression has been identified in various tissues, including adipose tissue, pancreas, and peripheral blood mononuclear cells.[3][4] In the context of adipocytes, GPR41 mRNA has been detected in both human and mouse adipose tissues and adipocyte cell lines.[1] Upon binding of SCFAs like propionate, GPR41 undergoes a conformational change, initiating intracellular signaling cascades.

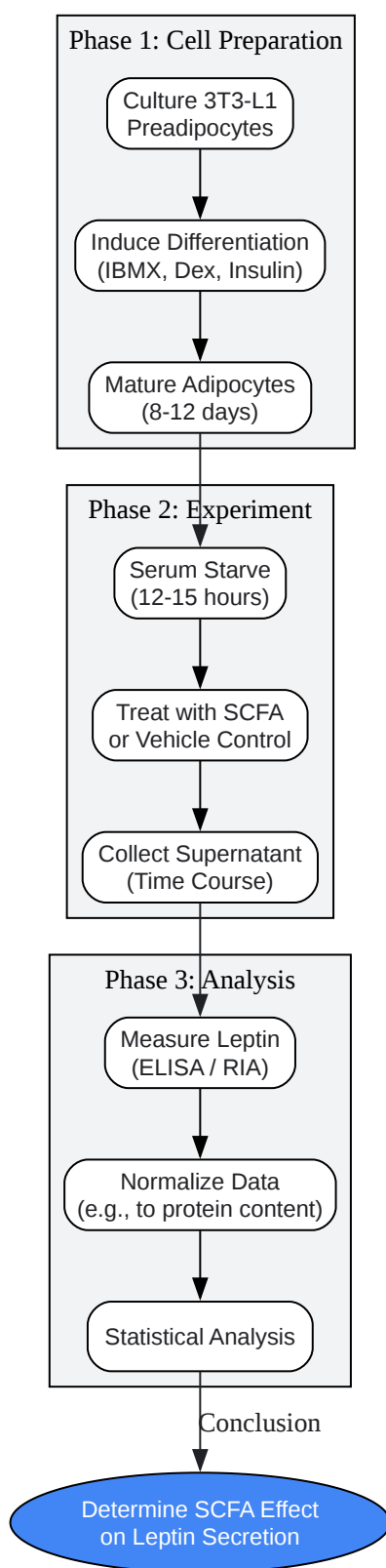
However, there is some debate in the scientific literature regarding the expression levels and functional primacy of GPR41 versus the related receptor GPR43 in murine adipocytes. Some studies have reported difficulty in detecting GPR41 mRNA in certain mouse adipose depots and cell lines, suggesting that GPR43 might mediate some of the observed effects of SCFAs on leptin secretion in these models. Nevertheless, studies using GPR41 knockout mice have demonstrated a clear role for the receptor in SCFA-stimulated leptin secretion, potentially due to downstream effects on GPR43 expression.

The GPR41 Signaling Pathway in Leptin Secretion

Activation of GPR41 by SCFAs in adipocytes initiates a signaling cascade through its coupling to heterotrimeric Gi/o proteins. The stimulatory effect of propionate on leptin production has been shown to be completely abolished by treatment with pertussis toxin, a known inhibitor of Gi/o protein signaling, confirming the involvement of this pathway.

Upon activation, the Gi/o protein dissociates into its G α i and G β \gamma subunits. While the canonical G α i pathway involves the inhibition of adenylyl cyclase, the G β \gamma subunit can activate Phospholipase C β (PLC β). PLC β , in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rise in intracellular Ca²⁺ is a critical, though complex, step in the regulated secretion of leptin. While a moderate increase in intracellular calcium is necessary for the exocytosis of leptin-containing vesicles, excessively high cytosolic calcium concentrations have been shown to inhibit insulin-stimulated leptin secretion.





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